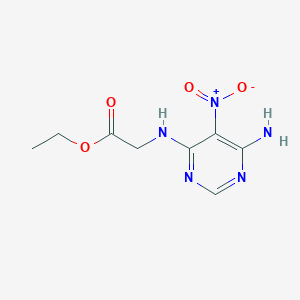

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate

Description

Properties

IUPAC Name |

ethyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O4/c1-2-17-5(14)3-10-8-6(13(15)16)7(9)11-4-12-8/h4H,2-3H2,1H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZICPHDUKRFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antiinflammatory Agents

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate plays a crucial role in the synthesis of pyrimidine derivatives that exhibit potent anti-inflammatory effects. Research has shown that derivatives synthesized from this compound can inhibit immune-induced nitric oxide generation in vitro, suggesting their potential as anti-inflammatory agents.

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit glucosidase enzymes, which are critical in carbohydrate metabolism. The synthesis of N-arylthiazole-2-amines and related compounds has demonstrated significant inhibition activities against α-glucosidase and β-glucosidase, indicating potential applications in diabetes management.

Biological Activities

The biological activities associated with ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate are diverse:

Case Studies

Several studies have documented the effectiveness of ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate and its derivatives:

- Study on Anti-inflammatory Effects : In a study involving mouse peritoneal cells, derivatives synthesized from this compound showed promising results in inhibiting nitric oxide production, highlighting its potential as an anti-inflammatory therapeutic.

- Enzyme Inhibition Research : A series of compounds derived from ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate were tested for their inhibitory effects on glucosidase enzymes. Results indicated significant inhibition, suggesting utility in managing diabetes through carbohydrate metabolism modulation.

- Antimicrobial Activity Investigation : Research has shown that certain derivatives possess antimicrobial properties effective against resistant bacterial strains, further emphasizing their relevance in developing new antibiotics .

Mechanism of Action

The mechanism by which Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other pyrimidine-based esters are critical for understanding its unique properties. Below is a detailed comparison with key analogs:

Substituent Variations on the Pyrimidine Ring

Notes:

- Cyanogen (CN) and methylthio (SMe) substituents (e.g., in ) increase steric bulk and alter electronic properties, impacting binding affinity in enzyme inhibition assays.

Key Research Findings

- Pharmacokinetics: Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate has a logP value of ~1.2, indicating moderate lipophilicity, compared to 0.8 for hydroxy-substituted analogs and 2.5 for methylthio derivatives .

- Toxicity : Preliminary studies suggest lower cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) compared to chloro-substituted analogs (IC₅₀ ~50 µM) .

Biological Activity

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes an amino group and a nitro substituent on the pyrimidine ring, which may enhance its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms at positions 1 and 3.

- Amino Group : A primary amine at position 6, which may facilitate hydrogen bonding with biological targets.

- Nitro Group : A nitro substituent at position 5, potentially increasing reactivity and biological activity.

- Ethyl Acetate Moiety : Enhances solubility and stability in biological systems.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against glucosidase enzymes. These enzymes are crucial in carbohydrate metabolism, making them significant targets for diabetes treatment.

- α-Glucosidase Inhibition : Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate has shown promising results in inhibiting α-glucosidase activity, which could help manage postprandial blood glucose levels in diabetic patients. In vitro assays demonstrated that several synthesized derivatives exhibited significant inhibition, suggesting that modifications to the structure could enhance efficacy.

Antimicrobial Activity

The compound's structural similarities with other pyrimidine derivatives suggest potential antimicrobial properties. Research indicates that compounds containing nitro and amino groups often exhibit enhanced antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In a comparative study of various pyrimidine derivatives, ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | Moderate |

| Staphylococcus aureus | 0.0048 mg/mL | Strong |

| Bacillus subtilis | 0.0098 mg/mL | Strong |

| Candida albicans | 0.039 mg/mL | Moderate |

These results indicate that the compound possesses significant antimicrobial potential, warranting further exploration in drug development .

The precise mechanisms underlying the biological activities of ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate are still being elucidated. However, preliminary studies suggest that its interactions with specific enzymes may involve:

- Binding Affinity : The amino group may form hydrogen bonds with active sites of enzymes.

- Nitro Group Reactivity : The nitro group can participate in redox reactions, potentially altering enzyme activity.

Further research is needed to clarify these mechanisms and their implications for therapeutic applications.

Synthesis and Derivative Development

The synthesis of ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate can be achieved through various methods, including microwave-assisted organic synthesis, which enhances reaction efficiency and yield. The ability to modify this compound into various derivatives allows for the exploration of different biological activities.

Potential Applications

Given its structural characteristics and preliminary biological activity data, ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate holds promise for:

- Diabetes Management : As an α-glucosidase inhibitor.

- Antimicrobial Treatments : Against resistant bacterial strains.

- Further Pharmacological Studies : To explore additional therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate to improve yield and purity?

Methodological Answer:

- Multi-step synthesis protocols : Adopt sequential reactions with intermediates purified via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane). Monitor reaction progress using TLC or HPLC .

- Protecting group strategies : Use temporary protecting groups for the amino and nitro functionalities to prevent side reactions during esterification or coupling steps.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of pyrimidine intermediates, while ethanol/water mixtures aid in crystallization .

- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents like HATU) and reaction time (12–24 hours for amide bond formation) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated DMSO or CDCl to confirm the presence of the ethyl ester (δ ~4.1–4.3 ppm, quartet) and pyrimidine ring protons (δ ~8.0–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in ethanol/water and analyze intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA .

- Molecular Docking : Simulate binding affinities with enzymes (e.g., kinases) using PyMOL or AutoDock. Focus on hydrogen-bonding interactions between the nitro group and active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions (e.g., solvation in TIP3P water) .

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the compound’s conformation?

Methodological Answer:

- Comparative crystallography : Resolve discrepancies by comparing experimental XRD data (e.g., dihedral angles of the pyrimidine ring) with DFT-optimized geometries .

- Dynamic NMR : Analyze temperature-dependent -NMR shifts to detect rotational barriers in the ethyl ester or amino groups .

- Vibrational spectroscopy : Use IR/Raman to validate computational predictions of nitro group stretching frequencies (~1520 cm) .

Q. What in vitro models are suitable for preliminary toxicity assessment of this compound?

Methodological Answer:

- Zebrafish embryotoxicity assay : Expose embryos (2–4 days post-fertilization) to graded concentrations (0.1–0.2% ethyl acetate as solvent control) and monitor endpoints like yolk sac edema or necrosis .

- Cell viability assays : Use MTT or resazurin reduction in HEK-293 or HepG2 cells, with IC calculations via nonlinear regression .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (RCRA U112) .

- Emergency procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.